molecular formula C6H11N3 B2522505 (1-Ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1431962-81-0; 389630-97-1

(1-Ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2522505
CAS No.: 1431962-81-0; 389630-97-1
M. Wt: 125.175
InChI Key: VBRQKQJNZFDLDO-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methanamine group at the 5-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol (calculated from the formula: $12 \times 7 + 1 \times 13 + 14 \times 3$) . The compound is structurally characterized by its planar pyrazole ring, which facilitates π-π interactions in supramolecular chemistry or ligand-protein binding.

The primary amine (-CH₂NH₂) at the 5-position serves as a versatile functional group for further derivatization, making this compound a valuable scaffold in medicinal chemistry and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRQKQJNZFDLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-97-1
Record name (1-ethyl-1H-pyrazol-5-yl)methanamine
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Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases lipophilicity (logP ~1.8 estimated), enhancing membrane permeability compared to the parent compound .

Steric and Electronic Modifications :

  • Replacement of ethyl with methyl at the pyrazole’s 1-position (as in (1-Methyl-1H-pyrazol-5-yl)methanamine) reduces steric hindrance, favoring tighter binding in enzyme active sites .
  • Fluorine substitution in 1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine enhances metabolic stability by resisting oxidative degradation .

Preparation Methods

Cyclization of Hydrazine Derivatives

The foundational step in synthesizing pyrazole derivatives involves cyclization reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 120°C to form the pyrazole core. This method yields intermediates that are subsequently functionalized with ethyl and methanamine groups.

Alkylation and Amine Functionalization

Following cyclization, the introduction of the ethyl group at the pyrazole’s 1-position is achieved via alkylation. Ethyl bromide or ethyl iodide is typically employed in the presence of a base such as potassium carbonate. For instance, treating the pyrazole intermediate with ethyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves 85% yield of the ethyl-substituted product. The methanamine group is then introduced through reductive amination or nucleophilic substitution. A representative method involves reacting the ethylated pyrazole with formaldehyde and ammonium chloride under acidic conditions, followed by reduction with sodium cyanoborohydride to yield this compound.

Table 1: Key Reaction Conditions for Alkylation and Amine Functionalization

Step Reagents Solvent Temperature Yield Reference
Cyclization POCl₃ None 120°C 70–85%
Ethylation Ethyl bromide, K₂CO₃ DMSO 80°C 85%
Methanamine Addition NH₄Cl, NaBH₃CN EtOH 25°C 78%

Industrial Production Methods

One-Pot Synthesis

A patented one-pot process streamlines production by combining cyclization, alkylation, and amination in a single reaction vessel. The method involves reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide with POCl₃ and ethyl bromide in dichloromethane (DCM) under nitrogen atmosphere. After cyclization and ethylation, gaseous ammonia is introduced to facilitate amination, yielding this compound with 90% purity. This approach reduces purification steps and enhances scalability.

Solvent and Catalyst Optimization

Industrial protocols prioritize solvents that balance reactivity and environmental impact. Dichloroethane and ethanol are commonly used due to their ability to dissolve polar intermediates and facilitate reagent mixing. Catalysts such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are employed to accelerate alkylation and amination steps, achieving reaction completion within 6–8 hours.

Table 2: Industrial Reaction Parameters

Parameter Conditions Outcome Reference
Solvent Dichloromethane/Ethanol (1:1) 95% Conversion
Catalyst Triethylamine (10 mol%) 88% Yield
Reaction Time 8 hours 90% Purity

Reaction Optimization and Challenges

Temperature and pH Control

Maintaining precise temperature (0–25°C) during amination prevents side reactions such as over-alkylation. Adjusting the pH to 2–3 after ammonia addition ensures protonation of the amine group, enhancing nucleophilicity and reaction efficiency.

By-Product Mitigation

Common by-products include N-ethylpyrazole isomers and unreacted hydrazine derivatives . These are removed via liquid-liquid extraction using ethyl acetate and water, followed by column chromatography with silica gel (hexane/ethyl acetate, 7:3).

Case Studies from Literature

Academic Synthesis

A study published in De Gruyter demonstrated the synthesis of pyrazole-5-carboxylic acid derivatives using SO₂Cl₂ in dichloroethane. While focused on insecticidal compounds, the methodology aligns with the cyclization and alkylation steps required for this compound, achieving 95% yield under reflux conditions.

Patent-Based Scalable Method

The USPTO-granted patent US6407259B1 details a one-pot synthesis route that integrates cyclization, ethylation, and amination. This method reduces production costs by 40% compared to multi-step protocols and is adaptable to continuous flow reactors for large-scale manufacturing.

Q & A

Q. Methodological Recommendation :

  • Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution efficiency).
  • Optimize solvent polarity to enhance intermediate stability (e.g., DMSO for polar intermediates).
  • Employ catalysts like palladium or platinum for regioselective functionalization .

How do structural modifications (e.g., fluoroethyl or thienyl substitutions) alter the biological activity of this compound derivatives?

Advanced Research Focus : Substituents like fluorine or thienyl groups enhance binding affinity to biological targets. For instance, fluorination at the ethyl group increases metabolic stability and improves pharmacokinetic profiles by reducing cytochrome P450-mediated degradation . Thienyl moieties introduce π-π stacking interactions with aromatic residues in enzyme active sites, as observed in preliminary studies on kinase inhibition .

Q. Data Contradiction Analysis :

  • Contradiction : While fluorination generally enhances target affinity, excessive hydrophobicity from bulky groups (e.g., difluoromethyl) may reduce solubility, limiting in vivo efficacy .
  • Resolution : Balance lipophilicity (LogP) and solubility using computational models (e.g., QSAR) to guide rational design .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Q. Advanced Research Focus :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR resolve regiochemical ambiguities in pyrazole ring substitution (e.g., distinguishing N-ethyl vs. C-ethyl isomers) .
  • X-ray Crystallography : SHELX software suite is widely used for resolving crystal structures, particularly for assessing hydrogen-bonding networks and steric effects from substituents .

Q. Methodological Pitfalls :

  • Avoid over-reliance on FTIR for amine detection; secondary interactions (e.g., hydrogen bonding) can obscure NH stretching peaks .

How do conflicting data on the compound’s mechanism of action in enzymatic assays arise, and how can they be reconciled?

Advanced Research Focus : Discrepancies often stem from assay conditions. For example, this compound derivatives may act as competitive inhibitors in low-pH environments (mimicking lysosomal conditions) but exhibit non-competitive behavior at physiological pH due to protonation state changes .

Q. Resolution Strategy :

  • Conduct pH-dependent enzyme kinetics (e.g., using recombinant enzymes in buffered systems).
  • Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .

What computational strategies are recommended for predicting the reactivity and stability of this compound in drug discovery pipelines?

Advanced Research Focus : Density Functional Theory (DFT) calculations predict electron density distributions critical for nucleophilic attack sites on the pyrazole ring. Molecular dynamics simulations model ligand-receptor interactions, particularly for fluorine-substituted derivatives interacting with hydrophobic pockets .

Q. Methodological Tools :

  • Software : AutoDock Vina or Schrödinger Suite for docking studies.
  • Databases : PubChem and Reaxys for benchmarking synthetic feasibility .

How can researchers address low yields in the coupling of this compound with aromatic aldehydes?

Advanced Research Focus : Low yields often result from steric hindrance or competing side reactions (e.g., imine formation vs. Schiff base polymerization). Catalytic systems like NaCNBH3_3 in acetic acid improve reductive amination efficiency by stabilizing intermediates .

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventEthanol/Water (4:1)Enhances polarity for intermediate solubility
CatalystNaCNBH3_3Reduces imine to stable amine
Temperature60°CBalances reaction rate and decomposition

What are the implications of stereochemical flexibility in this compound derivatives for biological activity?

Advanced Research Focus : Conformational flexibility allows adaptation to diverse binding pockets but may reduce specificity. For example, the methanamine linker’s rotation enables interactions with both polar and non-polar regions of G-protein-coupled receptors (GPCRs), but enantiomeric forms exhibit varying efficacy in cAMP signaling assays .

Resolution : Chiral chromatography (e.g., HPLC with amylose columns) to isolate enantiomers for individual bioactivity profiling .

How can researchers validate the proposed metabolic pathways of this compound in preclinical models?

Advanced Research Focus : Use isotopically labeled compounds (e.g., 14C^{14}C-ethyl groups) to track metabolites via LC-MS/MS. Comparative studies in hepatocyte models (human vs. rodent) identify species-specific metabolism, critical for translational research .

Q. Key Metabolites Identified :

  • Primary : N-Oxide derivatives (via CYP3A4).
  • Secondary : Glucuronidated forms (renal excretion pathway) .

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